molecular formula C14H17Cl2NO3 B14507156 Cyclohexyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate CAS No. 62804-86-8

Cyclohexyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate

Cat. No.: B14507156
CAS No.: 62804-86-8
M. Wt: 318.2 g/mol
InChI Key: ATCYTSQPZSQXPH-UHFFFAOYSA-N
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Description

Cyclohexyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a cyclohexyl group and a dichloropyridinyl moiety linked through an oxypropanoate chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate typically involves the reaction of cyclohexanol with 2,6-dichloropyridine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired ester linkage. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures consistent quality and high yield of the final product. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents.

Major Products Formed

Scientific Research Applications

Cyclohexyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science .

Mechanism of Action

The mechanism of action of cyclohexyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The dichloropyridinyl moiety is particularly important for binding to the active sites of enzymes, while the cyclohexyl group enhances the compound’s lipophilicity and membrane permeability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique combination of a cyclohexyl group and a dichloropyridinyl moiety. This structure imparts specific chemical and biological properties that are not observed in its individual components or other similar compounds.

Properties

CAS No.

62804-86-8

Molecular Formula

C14H17Cl2NO3

Molecular Weight

318.2 g/mol

IUPAC Name

cyclohexyl 2-(2,6-dichloropyridin-3-yl)oxypropanoate

InChI

InChI=1S/C14H17Cl2NO3/c1-9(14(18)20-10-5-3-2-4-6-10)19-11-7-8-12(15)17-13(11)16/h7-10H,2-6H2,1H3

InChI Key

ATCYTSQPZSQXPH-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC1CCCCC1)OC2=C(N=C(C=C2)Cl)Cl

Origin of Product

United States

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